molecular formula C14H13Cl2NO2S B12454877 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide CAS No. 487034-61-7

2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide

Cat. No.: B12454877
CAS No.: 487034-61-7
M. Wt: 330.2 g/mol
InChI Key: CISITBRPEMDNKG-SNVBAGLBSA-N
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Description

2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a sulfonamide group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products with different substituents on the benzene ring.

    Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfonamide group.

    Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(1-phenylethyl)benzenesulfonamide

Comparison

Compared to similar compounds, 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of the (1R)-1-phenylethyl group. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

487034-61-7

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)14-9-12(15)7-8-13(14)16/h2-10,17H,1H3/t10-/m1/s1

InChI Key

CISITBRPEMDNKG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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